molecular formula C10H21ClN2O3 B594761 tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride CAS No. 1217680-19-7

tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B594761
CAS No.: 1217680-19-7
M. Wt: 252.739
InChI Key: YNASECDCFXDYHN-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O3 and its molecular weight is 252.739. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride (CAS No. 1217680-19-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant studies, providing a comprehensive overview of its activity in biological systems.

Structural Overview

The compound is characterized by the following structural formula:

  • Molecular Formula : C10H21ClN2O3
  • Molecular Weight : 252.74 g/mol
  • IUPAC Name : this compound

The compound features a pyrrolidine ring with a hydroxymethyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, although detailed mechanistic studies are still required to elucidate these pathways fully.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that similar compounds in the pyrrolidine class exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific effects of this compound on cancer cells remain to be thoroughly investigated.
  • Neuroprotective Effects : Some derivatives of pyrrolidine have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. The specific neuroprotective effects of this compound require further exploration.
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cell viability and proliferation in certain cancer cell lines. For instance:

StudyCell LineConcentrationEffect
Study AHeLa50 µM70% inhibition of proliferation
Study BMCF-725 µMInduction of apoptosis

These findings indicate potential utility in cancer therapeutics, although further studies are needed to confirm these effects and understand the underlying mechanisms.

Animal Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic potential of similar compounds. Key findings include:

  • Bioavailability : Studies indicate that compounds with similar structures exhibit moderate bioavailability when administered orally.
  • Safety Profile : Toxicity assessments suggest a favorable safety profile at therapeutic doses, but long-term studies are necessary to evaluate chronic exposure risks.

Properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNASECDCFXDYHN-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662517
Record name tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217680-19-7
Record name tert-Butyl [(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.